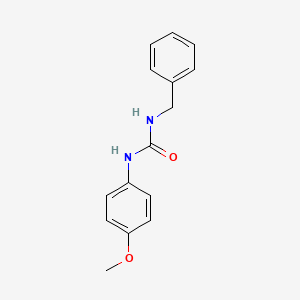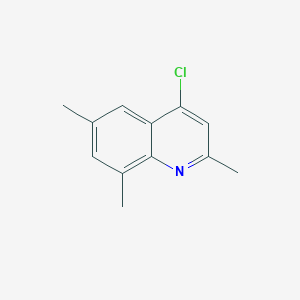
4-Chloro-2,6,8-trimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6,8-trimethylquinoline is a chemical compound with the molecular formula C12H12ClN . It has a molecular weight of 205.68 .
Synthesis Analysis
The synthesis of 4-Chloro-2,6,8-trimethylquinoline involves various chemical reactions. Simulated calculations are carried out in the gaseous phase, while experimental data is recorded in the solid phase . The transformation of aldehydes to carboxylic acids is an important reaction in organic synthesis .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6,8-trimethylquinoline is complex and involves various chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Chemical Reactions Analysis
The chemical reactions of 4-Chloro-2,6,8-trimethylquinoline are diverse and complex. It involves various chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Physical And Chemical Properties Analysis
4-Chloro-2,6,8-trimethylquinoline is a solid substance . It has a molecular weight of 205.68 g/mol . It has a complexity of 207 and a topological polar surface area of 12.9 Ų .Applications De Recherche Scientifique
Catalytic and Synthetic Applications
C–N Coupling via Silver Catalysis : A study by Fotie et al. (2012) demonstrated the synthesis of C,N-linked dimeric 1,2-dihydro-2,2,4-trimethylquinolines through a silver-catalyzed dimerization process. This process effectively catalyzed C–N bond formation under mild conditions and represents a novel approach in the field of direct C–H functionalization.
Formation of Complex Quinoline Derivatives : Research by Tkachev et al. (2017) focused on the reaction of 4-chloro-2,7,8-trimethylquinoline with other compounds, leading to the synthesis of complex quinoline derivatives. This work contributes to the understanding of the structural and energetic characteristics of these compounds.
Biological Activity and Medical Research
Antiproliferative Properties : Liu et al. (2007) studied N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives synthesized from 4-chloro-6,7,8-trimethoxyquinazoline. They found that these compounds exhibited antiproliferative activities against certain cancer cells, albeit weaker than a standard drug, indicating potential for further exploration in cancer treatment (Liu et al., 2007).
Antimicrobial and Antifungal Applications : Murugavel et al. (2017) synthesized a novel compound, 4-chloro-8-methoxyquinoline-2(1H)-one, and evaluated its antimicrobial and antifungal activities. Their results showed the compound to have good to moderate effectiveness against various bacterial and fungal strains, suggesting potential applications in combating microbial infections (Murugavel et al., 2017).
Chemical Research and Development
- Development of New Quinoline Derivatives : The study by Murugavel et al. (2018) involved the synthesis of novel isomer quinoline derivatives, exploring their structural and spectroscopic characteristics. This research contributes to the ongoing development of new quinoline-based compounds with potential applications in various industrial and medical fields (Murugavel et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2,6,8-trimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGSFRDVXDCVEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6,8-trimethylquinoline | |
CAS RN |
87602-66-2 |
Source


|
| Record name | 87602-66-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

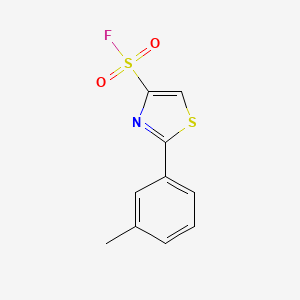
![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)
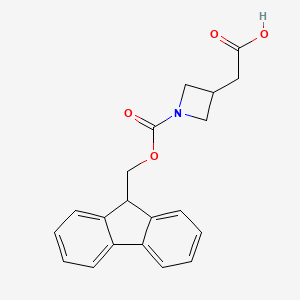
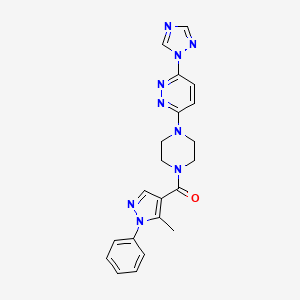
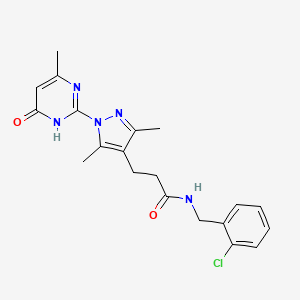
![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)
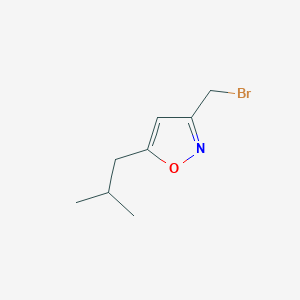
![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)
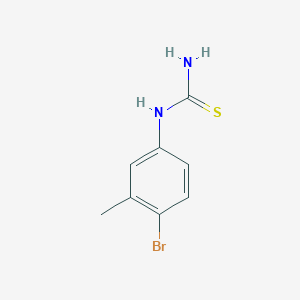
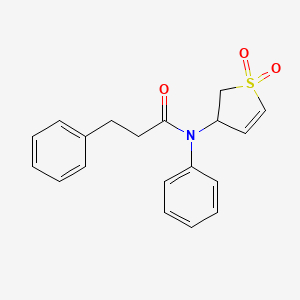
![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)
